5-chloro-2-(pyridin-3-yloxy)pyridine
Description
Properties
IUPAC Name |
5-chloro-2-pyridin-3-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTBIXWWYUSHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 2,5-dichloropyridine reacts with pyridin-3-ol in the presence of a copper(I) catalyst (e.g., CuI), a nitrogen-based ligand (e.g., 1,10-phenanthroline), and a strong base (e.g., cesium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (100–120°C). The copper catalyst facilitates the displacement of the 2-chloro substituent by the deprotonated pyridin-3-olate, while the 5-chloro group remains intact due to its lower electrophilicity.
Optimization and Yield
Key parameters influencing yield include:
-
Catalyst loading : 10–20 mol% CuI ensures efficient coupling without side reactions.
-
Ligand selection : Bidentate ligands enhance catalytic activity by stabilizing the copper intermediate.
-
Solvent choice : DMF or dimethyl sulfoxide (DMSO) optimizes solubility and reaction kinetics.
Reported yields for analogous Ullmann couplings in pyridine systems range from 65% to 85%, depending on substrate purity and reaction time. For instance, a scaled-up synthesis of 2-alkoxy-3,5-dichloropyridines achieved 95% yield under reflux conditions, suggesting adaptability for this compound.
Nucleophilic Aromatic Substitution (SNAr) Method
SNAr provides an alternative route by exploiting the electron-deficient nature of the pyridine ring to facilitate substitution at the 2-position.
Substrate Activation and Reactivity
2,5-Dichloropyridine undergoes selective substitution at the 2-position due to the inductive effect of the ring nitrogen, which enhances the electrophilicity of adjacent carbons. Pyridin-3-ol, activated by deprotonation with a strong base (e.g., potassium tert-butoxide), attacks the 2-chloro group, displacing chloride and forming the desired ether bond.
Practical Considerations
-
Base strength : Alkali metal hydroxides (e.g., KOH) or alkoxides (e.g., NaOEt) are critical for generating the nucleophilic pyridin-3-olate.
-
Temperature control : Reactions are typically conducted at 60–100°C to balance reaction rate and side-product formation.
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Solvent systems : Polar solvents like ethanol or water enhance nucleophilicity and substrate solubility.
In a representative example, the alcoholysis of 2-chloropyridine with tert-butanol and water under reflux yielded 2-hydroxy pyridine with 65% efficiency, highlighting the feasibility of SNAr for ether formation.
Palladium-Catalyzed Cross-Coupling Strategies
While palladium-catalyzed methods are predominantly employed for C–C bond formation, recent advances suggest their potential adaptation for C–O couplings in pyridine systems.
Suzuki-Miyaura Coupling Adaptations
Although Suzuki reactions typically involve boronic acids, modifications using pyridin-3-ylboronate esters could theoretically couple with 2-chloro-5-chloropyridine. However, this approach remains speculative due to the instability of pyridinylboronates and competing side reactions.
Buchwald-Hartwig Amination Parallels
Buchwald-Hartwig conditions (Pd catalysts, phosphine ligands) could inspire analogous C–O couplings. For example, palladium-catalyzed etherification of aryl halides with phenols has been reported in non-pyridine systems, achieving yields up to 90%. Translating this to pyridinyl substrates requires ligand optimization to mitigate catalyst poisoning by the nitrogen heterocycle.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Conditions | Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Ullmann Coupling | CuI, 1,10-phenanthroline, Cs₂CO₃, DMF | 65–85% | High (2-position) | Moderate |
| SNAr | KOH, ethanol, reflux | 60–75% | Moderate | High |
| Palladium-Catalyzed | PdCl₂, dioxane, 80–100°C | ~50%* | Low | Limited by catalyst cost |
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(pyridin-3-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine rings can be subjected to oxidation or reduction reactions to modify the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-Chloro-2-(pyridin-3-yloxy)pyridine and its derivatives have shown potential as anticancer agents. Research indicates that compounds with similar structures can inhibit pathways involved in tumor growth, specifically targeting proteins associated with cancer cell proliferation. For instance, substituted pyridine compounds have been reported to effectively inhibit cytokine-mediated diseases, including various cancers where Raf kinase is implicated .
Hormone-Dependent Cancer Treatment
The compound has been investigated as a potential aromatase inhibitor, which is crucial for treating hormone-dependent breast cancer. Studies have demonstrated that pyridine-based compounds can exhibit potent inhibitory effects on aromatase (CYP19A1), a key enzyme in estrogen biosynthesis . The structure of these compounds allows for dual binding to the enzyme, enhancing their therapeutic efficacy.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique chemical structure allows chemists to create diverse chemical libraries for drug discovery and development. This compound can be modified to synthesize more complex molecules that may possess desired biological activities.
Synthetic Routes
Recent advancements in synthetic methods have improved the efficiency of producing this compound. For example, a one-step synthesis method has been developed that simplifies the process while maintaining high yields . This method employs readily available raw materials and straightforward operational procedures, making it suitable for industrial applications.
Biological Research
Biological Target Interaction Studies
In biological research, this compound is used to investigate interactions with specific proteins and enzymes within cellular pathways. Such studies are crucial for understanding the molecular mechanisms underlying various diseases and for the development of targeted therapies .
Neuroprotective Properties
Emerging research suggests that derivatives of this compound may exhibit neuroprotective effects. For instance, compounds similar to this compound have been shown to protect against neurodegeneration in animal models, indicating potential applications in treating neurological disorders .
Materials Science
Development of New Materials
The unique properties of this compound make it suitable for applications in materials science. Its chemical stability and reactivity allow it to be incorporated into new materials with specific properties tailored for industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-chloro-2-(pyridin-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Etoricoxib: A COX-2 Inhibitor
Structure : 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine .
Key Features :
- Substituents : A 6-methylpyridin-3-yl group at position 2 and a 4-methylsulfonylphenyl group at position 3.
- Activity : Over 100-fold selectivity for COX-2 over COX-1, with anti-inflammatory, analgesic, and antipyretic properties .
- Physicochemical Properties : Higher molecular weight (358.84 g/mol) due to the bulky methylsulfonylphenyl group, enhancing membrane permeability and target affinity .
Comparison :
mGlu5 Receptor Antagonist: 2-(2-[3-(Pyridin-3-yloxy)Phenyl]-2H-Tetrazol-5-yl)Pyridine
Structure : Features a tetrazole ring linked to a 3-(pyridin-3-yloxy)phenyl group .
Key Features :
Comparison :
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-yl)-1-(4-Substituted Phenyl)Pyridine Derivatives
Structure : Chloro-pyridine cores with substituted phenyl groups .
Key Features :
Comparison :
5-Chloro-2-Methoxypyridin-3-ol and Other Pyridine Derivatives
Examples :
Comparison :
- Methyl substituents (e.g., in 2-chloro-5-methylpyridine) enhance lipophilicity, favoring blood-brain barrier penetration .
Structural and Functional Insights
Impact of Substituents on Bioactivity
- Chlorine Atom : Conserved in many analogs; enhances electronegativity and stabilizes aromatic interactions.
- Pyridin-3-yloxy Group : Unique to the target compound; may improve solubility and enable hydrogen bonding.
- Bulky Groups (e.g., methylsulfonylphenyl in Etoricoxib) : Increase molecular weight and selectivity for specific targets (e.g., COX-2) .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₀H₇ClN₂O | 206.63 | Not reported | Cl (position 5), pyridin-3-yloxy |
| Etoricoxib | C₁₈H₁₅ClN₂O₂S | 358.84 | 183–185 | Cl, 6-methylpyridin-3-yl, 4-methylsulfonylphenyl |
| mGlu5 antagonist | C₁₇H₁₂N₆O | 316.32 | Not reported | Tetrazole, pyridin-3-yloxy |
| 2-Amino-4-(2-chloro-5-Ph)Pyridine | C₂₂H₁₇ClN₄ | 492.91 | 268–287 | Cl, substituted phenyl groups |
Biological Activity
5-Chloro-2-(pyridin-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a chlorinated pyridine ring substituted with a pyridin-3-yloxy group. This unique structure contributes to its biological activity, making it a valuable candidate for drug development and other scientific applications.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its derivatives have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations, making it a promising candidate for further development as an antimicrobial agent .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce cytotoxic effects in cancer cell lines, particularly glioblastoma cells. The half-maximal inhibitory concentration (IC50) values for certain derivatives are reported to be in the low micromolar range, indicating strong potential for therapeutic use in oncology .
3. Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities and influence cellular pathways, leading to the observed antimicrobial and anticancer effects. The precise mechanisms are still under investigation, but initial findings suggest that it may interfere with cellular signaling pathways critical for tumor growth and survival.
Research Findings
Recent studies have focused on the synthesis and characterization of various derivatives of this compound to enhance its biological activity. These derivatives have been evaluated for their pharmacological profiles using in vitro assays.
| Compound | Activity | IC50 (µM) | Target Pathway |
|---|---|---|---|
| This compound | Antimicrobial | 25 | Cell membrane integrity |
| Derivative A | Anticancer (glioblastoma) | 0.59 | Apoptosis induction |
| Derivative B | Anticancer (breast cancer) | 1.17 | Cell cycle arrest |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with an MIC of 32 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Anticancer Potential
In vitro studies on glioblastoma cell lines revealed that certain derivatives of this compound induced apoptosis at concentrations as low as 0.59 µM. These findings indicate that the compound could serve as a lead structure for developing new anticancer therapies targeting aggressive tumors.
Q & A
Basic: What are the standard synthetic routes for 5-chloro-2-(pyridin-3-yloxy)pyridine?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a chlorinated pyridine derivative and pyridin-3-ol. For example:
- Step 1: Activate 5-chloro-2-halopyridine (e.g., 5-chloro-2-fluoropyridine) with a base to facilitate substitution.
- Step 2: React with pyridin-3-ol under mild heating (60–80°C) in a polar aprotic solvent (e.g., DMF or DMSO) .
- Step 3: Purify via column chromatography or recrystallization.
Alternative routes may use coupling reagents (e.g., CuI or Pd catalysts) for cross-coupling reactions, though SNAr is more common due to cost efficiency.
Basic: What spectroscopic methods are employed to characterize this compound?
Answer:
Key techniques include:
- NMR Spectroscopy:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridin-3-yloxy group at C2, chlorine at C5).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.
- Mass Spectrometry (HRMS): Validates molecular weight (expected m/z: 237.04 for C₁₀H₆ClN₂O⁺).
- IR Spectroscopy: Identifies C-O-C (pyridinyloxy) stretches at ~1250 cm⁻¹ and C-Cl stretches at 550–650 cm⁻¹.
- X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Contradictory yield reports (e.g., 40–75%) may arise from:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyridin-3-ol.
- Base Selection: K₂CO₃ or Cs₂CO₃ improves deprotonation efficiency compared to weaker bases.
- Temperature Control: Maintain 70–80°C to balance reaction rate and side-product formation.
- Catalysts: Additives like 18-crown-6 ether can stabilize intermediates in SNAr reactions.
Troubleshooting Tip: Monitor reaction progress via TLC every 2 hours to identify optimal stopping points .
Advanced: How to resolve spectral contradictions (e.g., unexpected NMR peaks)?
Answer:
Ambiguities may arise from:
- Tautomerism: Pyridine rings can exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize tautomers.
- Residual Solvents: Peaks from DMF or DMSO-d₆ may overlap with aromatic signals. Employ high-vacuum drying.
- Impurity Identification: Compare experimental HRMS with theoretical values to detect byproducts (e.g., unreacted starting materials).
Case Study: Inconsistent ¹³C NMR signals for C2 were resolved using DEPT-135 to distinguish CH vs. quaternary carbons .
Advanced: What methodologies are used to investigate biological activity?
Answer:
- Target Identification:
- Docking Studies: Screen against kinase or GPCR targets using AutoDock Vina.
- Fluorescence Polarization: Measure binding affinity to enzymes (e.g., PDE inhibitors).
- In Vitro Assays:
- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition: Monitor IC₅₀ values via spectrophotometric methods (e.g., NADH depletion for dehydrogenases).
Note: Derivatives with electron-withdrawing groups (e.g., -Cl) often enhance target binding .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
Strategy:
- Substituent Variation: Modify the pyridine ring with halogens (-F, -Br), alkoxy groups, or amines.
- Bioisosteric Replacement: Replace pyridin-3-yloxy with quinoline or isoxazole moieties.
- Activity Cliffs: Test analogs with minor structural changes (e.g., 5-bromo vs. 5-chloro derivatives).
Data Analysis: - QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent properties (logP, polarizability) with bioactivity.
- Heatmaps: Visualize IC₅₀ trends across derivatives to identify pharmacophores.
Example: A derivative with a piperidine ring at C2 showed 10× higher kinase inhibition than the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
